1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
Description
This compound features a piperazine core substituted with two distinct moieties:
- 3,4-Dichlorophenyl group: Attached to one nitrogen, this moiety is common in ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) and enzymes like topoisomerases .
- 4-Chloro-2,5-dimethoxybenzenesulfonyl group: Attached to the other nitrogen, the sulfonyl group with chloro and methoxy substituents likely modulates electronic properties and solubility compared to simpler sulfonyl analogs .
Below, we compare it to structurally related piperazine derivatives.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O4S/c1-26-16-11-18(17(27-2)10-15(16)21)28(24,25)23-7-5-22(6-8-23)12-3-4-13(19)14(20)9-12/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPVQGPTFTVSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of 4-chloro-2,5-dimethoxybenzene, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Piperazine Formation: The final step involves the reaction of the sulfonylated intermediate with 3,4-dichlorophenylpiperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while substitution of chlorine atoms can result in various substituted derivatives.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound is distinguished by its dimethoxy and chloro substitutions on the benzenesulfonyl group, which may enhance solubility compared to purely halogenated analogs (e.g., 3-chlorophenylsulfonyl in ).
- The fluorophenylsulfonyl analog () has lower molecular weight and reduced electron-withdrawing effects compared to chloro-substituted sulfonyl groups.
- The synthesis of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]anilinium chloride () involves nitro reduction and HCl stabilization, suggesting similar pathways could apply to the target compound.
Cytotoxicity and Anticancer Activity
- BS230 (containing 3,4-dichlorophenylpiperazine) demonstrated selective cytotoxicity against breast cancer cells (MCF-7) with low toxicity to healthy cells. Molecular docking confirmed interaction with topoisomerase IIα, a common anticancer target .
Neurological and Anti-inflammatory Effects
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction optimization strategies for 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine?
- Answer: The synthesis involves multi-step reactions, typically starting with sulfonylation of the piperazine core. Controlled conditions (e.g., dichloromethane or DMF as solvents, catalysts like triethylamine) are critical for sulfonyl group attachment. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity . Substituent introduction (e.g., 3,4-dichlorophenyl) requires precise stoichiometry and temperature control to avoid side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Answer: Nuclear magnetic resonance (NMR; ¹H/¹³C) and mass spectrometry (MS) are primary tools for confirming molecular structure. For crystalline derivatives, X-ray crystallography resolves stereoelectronic properties, while computational modeling (e.g., DFT) predicts electronic distribution and steric interactions . Infrared (IR) spectroscopy verifies functional groups like sulfonyl and methoxy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer: Use personal protective equipment (PPE), including nitrile gloves and goggles, due to potential skin/eye irritation. Work under fume hoods to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar piperazine derivatives?
- Answer: Systematic structure-activity relationship (SAR) studies are critical. For example, replacing 4-chloro with 3,4-dichloro on the phenyl ring (as in this compound) enhances receptor binding affinity compared to mono-chloro analogues. Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies) to distinguish artifacts from true activity .
Q. What strategies optimize reaction yields when synthesizing intermediates sensitive to environmental conditions?
- Answer: Light- or moisture-sensitive intermediates (e.g., sulfonamides) require inert atmospheres (N₂/Ar) and anhydrous solvents. Catalytic additives like DMAP accelerate sulfonylation, reducing side-product formation. For air-sensitive steps, Schlenk-line techniques or gloveboxes are recommended .
Q. How does the electronic nature of substituents influence the compound’s pharmacokinetic properties?
- Answer: Electron-withdrawing groups (e.g., chloro, sulfonyl) increase metabolic stability by reducing CYP450-mediated oxidation. Computational tools like ADMET Predictor™ model logP and blood-brain barrier permeability, while in vitro assays (e.g., microsomal stability tests) validate predictions .
Methodological Recommendations
- For SAR Studies: Use fragment-based design to isolate contributions of sulfonyl vs. aryl groups .
- For Crystallography: Employ synchrotron radiation for high-resolution data on low-symmetry crystals .
- For Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
